molecular formula C28H20N2O4 B4643660 [5-Benzamido-2-(4-methyl-1,3-benzoxazol-2-yl)phenyl] benzoate

[5-Benzamido-2-(4-methyl-1,3-benzoxazol-2-yl)phenyl] benzoate

Cat. No.: B4643660
M. Wt: 448.5 g/mol
InChI Key: UNTRHMOAQJQIJA-UHFFFAOYSA-N
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Description

[5-Benzamido-2-(4-methyl-1,3-benzoxazol-2-yl)phenyl] benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Benzamido-2-(4-methyl-1,3-benzoxazol-2-yl)phenyl] benzoate typically involves the condensation of 2-aminophenol with benzoyl chloride to form the benzoxazole coreThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

[5-Benzamido-2-(4-methyl-1,3-benzoxazol-2-yl)phenyl] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [5-Benzamido-2-(4-methyl-1,3-benzoxazol-2-yl)phenyl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with enhanced properties .

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, as well as its ability to inhibit cancer cell growth .

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of [5-Benzamido-2-(4-methyl-1,3-benzoxazol-2-yl)phenyl] benzoate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity or block receptor sites, leading to the desired biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-Benzamido-2-(4-methyl-1,3-benzoxazol-2-yl)phenyl] benzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[5-benzamido-2-(4-methyl-1,3-benzoxazol-2-yl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O4/c1-18-9-8-14-23-25(18)30-27(33-23)22-16-15-21(29-26(31)19-10-4-2-5-11-19)17-24(22)34-28(32)20-12-6-3-7-13-20/h2-17H,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTRHMOAQJQIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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